7-Bromo-8-methoxyquinoline chemical structure and properties
7-Bromo-8-methoxyquinoline chemical structure and properties
Introduction: The Quinoline Scaffold and the Significance of 7-Bromo-8-methoxyquinoline
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its electronic and steric properties, thereby influencing its interaction with biological targets. 7-Bromo-8-methoxyquinoline is a halogenated derivative that serves as a versatile building block for the synthesis of more complex molecules. The presence of a bromine atom at the 7-position and a methoxy group at the 8-position provides two key points for chemical modification, making it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications.
Chemical Structure and Physicochemical Properties
The chemical structure of 7-Bromo-8-methoxyquinoline consists of a quinoline core substituted with a bromine atom at the C7 position and a methoxy group at the C8 position.
Table 1: Physicochemical Properties of 7-Bromo-8-methoxyquinoline
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈BrNO | Inferred from structure |
| Molecular Weight | 238.08 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds[2] |
| SMILES | COC1=C(Br)C=CC2=C1N=CC=C2 | Inferred from structure |
| InChI | InChI=1S/C10H8BrNO/c1-13-9-7(11)3-2-6-4-5-12-10(6)8(9)11/h2-6H,1H3 | Inferred from structure |
| InChIKey | Not readily available | |
| CAS Number | Not readily available |
Synthesis of 7-Bromo-8-methoxyquinoline
The synthesis of 7-Bromo-8-methoxyquinoline can be approached through a two-step process starting from the commercially available 8-hydroxyquinoline. The first step involves the regioselective bromination of 8-hydroxyquinoline to yield 7-bromo-8-hydroxyquinoline. The subsequent step is the methylation of the hydroxyl group to afford the final product.
Part 1: Synthesis of 7-Bromo-8-hydroxyquinoline
The bromination of 8-hydroxyquinoline can lead to a mixture of mono- and di-brominated products.[3] However, controlled conditions can favor the formation of the 7-bromo isomer. A reliable method involves the use of N-bromosuccinimide (NBS) as the brominating agent.[4]
Experimental Protocol: Synthesis of 7-Bromo-8-hydroxyquinoline [4]
-
To a stirred solution of 8-hydroxyquinoline (1 equivalent) in chloroform, add N-bromosuccinimide (1 equivalent) portion-wise at 0 °C.
-
Slowly raise the temperature to 40 °C and continue stirring for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the crude product with water, followed by hexane and diethyl ether to yield 7-bromo-8-hydroxyquinoline as a white solid.
Part 2: Synthesis of 7-Bromo-8-methoxyquinoline
The methylation of the hydroxyl group of 7-bromo-8-hydroxyquinoline can be achieved using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. This is a standard Williamson ether synthesis. A similar procedure has been successfully used for the methylation of 5,7-dibromo-8-hydroxyquinoline.[5]
Proposed Experimental Protocol: Synthesis of 7-Bromo-8-methoxyquinoline
-
Dissolve 7-bromo-8-hydroxyquinoline (1 equivalent) in an appropriate solvent, such as acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents), to the solution.
-
Add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: Proposed synthetic workflow for 7-Bromo-8-methoxyquinoline.
Spectroscopic Data and Characterization
While specific spectroscopic data for 7-Bromo-8-methoxyquinoline is not widely published, the expected spectral characteristics can be inferred from closely related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons. The methoxy group would appear as a singlet at approximately 4.0 ppm. For comparison, the methoxy protons in 5,7-dibromo-8-methoxyquinoline appear at 4.19 ppm.[5] The aromatic protons would appear as doublets and multiplets in the range of 7.0-9.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the methoxy carbon around 60-62 ppm.[2][5] The aromatic carbons would resonate in the downfield region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (238.08 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.
-
Infrared Spectroscopy: The IR spectrum would likely exhibit C-H stretching vibrations for the aromatic and methoxy groups, C=C and C=N stretching vibrations for the quinoline ring, and C-O stretching for the ether linkage.[5]
Applications in Research and Drug Development
Quinoline derivatives are known to inhibit various signaling pathways critical for cancer cell proliferation and survival.[6] While the specific biological activity of 7-Bromo-8-methoxyquinoline has not been extensively reported, its structural similarity to other bioactive quinolines suggests its potential as a scaffold for the development of novel therapeutic agents. The bromine atom at the 7-position serves as a handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents.[6] This enables the creation of libraries of compounds for screening against various biological targets.
For instance, many quinoline-based anticancer agents target receptor tyrosine kinases like EGFR and VEGFR-2, or intracellular signaling pathways such as PI3K/Akt.[6]
Caption: Potential inhibition of cancer signaling pathways by derivatives.
Safety and Handling
While specific toxicity data for 7-Bromo-8-methoxyquinoline is not available, it should be handled with the standard precautions for laboratory chemicals. This includes using personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds like 7-bromo-8-hydroxyquinoline, GHS hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage).[7]
Conclusion
7-Bromo-8-methoxyquinoline is a valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its synthesis from readily available starting materials is feasible through established chemical transformations. The presence of two distinct functional groups allows for diverse chemical modifications, making it an attractive scaffold for the development of novel bioactive compounds, particularly in the area of anticancer drug discovery. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Cakmak, O., et al. (2025, May 06). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]
- Google Patents. (n.d.). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
-
PubChemLite. (n.d.). 8-bromo-7-methoxyquinoline (C10H8BrNO). Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]
-
IUCr. (2017, May 05). 5,7-Dibromo-8-methoxyquinoline. Retrieved from [Link]
-
ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromo-8-methylquinoline (C10H8BrN). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 5,7-Dibromo-8-methoxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-8-hydroxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromoquinoline. Retrieved from [Link]
-
Gershon, H., et al. (n.d.). Electrophilic halogenation of 8-methoxyquinoline. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-7,8-dimethoxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Bromoquinolin-8-ol | Request PDF. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 5-Bromo-7-methoxyquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectrum of 8-methoxyquinoline | Download Scientific Diagram. Retrieved from [Link]
-
Ghorab, M. M., et al. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of γ-radiation. Archives of Pharmacal Research, 35(8), 1335–1346. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161 - PubChem [pubchem.ncbi.nlm.nih.gov]
